4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H19ClN6O2S and its molecular weight is 442.92. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activity
One study discovered that compounds similar to 4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide demonstrated effective antibacterial and antifungal properties (El-Sayed, Fadda, & El-Saadaney, 2020).
Cytotoxic and Tumor-Inhibiting Properties
Research has shown that similar compounds have cytotoxic effects and may function as carbonic anhydrase inhibitors, indicating potential as anti-tumor agents (Gul et al., 2016). Another study found that these compounds, particularly one with high tumor selectivity, could be promising in the development of novel anticancer agents (Gul, Mete, Eren, Sakagami, Yamali, & Supuran, 2016).
Antiviral Properties
A study reported the synthesis of similar compounds and their antiviral activity, particularly against Herpes simplex virus, Mayaro virus, and Vesicular stomatitis virus, highlighting their potential in antiviral therapies (Bernardino et al., 2007).
Anti-Inflammatory and Ulcerogenicity Studies
Research on analogs of this compound found significant anti-inflammatory activity with minimal or no ulcerogenic effects, suggesting their potential as safer alternatives to existing anti-inflammatory drugs (Mustafa et al., 2016).
Anticancer Agents
Some studies have synthesized derivatives of this compound and evaluated them as anticancer agents, showing promising results against breast cancer (Kumar et al., 2021). Another study indicated their effectiveness in treating triple-negative breast cancer, suggesting their role in cancer therapeutics (Zhang et al., 2016).
Mechanism of Action
Mode of Action
It is suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target . The exact nature of these interactions and the resulting changes in the target are subjects of ongoing research .
Biochemical Pathways
It is suggested that the compound may interact with various enzymes and receptors in the cell, thereby affecting multiple biochemical pathways . The downstream effects of these interactions are currently under investigation.
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It is suggested that the compound may have antipromastigote activity, which could potentially make it useful in the treatment of certain diseases
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Biochemical Analysis
Biochemical Properties
The compound interacts with various biomolecules in biochemical reactions . It has been found to inhibit DHFR (dihydrofolate reductase) with high affinity , thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Cellular Effects
The compound’s influence on cell function is significant. It stops the synthesis of RNA and DNA, leading to the death of cancer cells . The QSAR studies demonstrated the importance of topological parameter, Balaban index (J) followed by lipophilic parameter, log P in describing the antimicrobial activity of the synthesized compounds .
Molecular Mechanism
At the molecular level, 4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Properties
IUPAC Name |
4-[2-[[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O2S/c1-13-2-5-15(10-18(13)21)27-20-17(11-26-27)19(24-12-25-20)23-9-8-14-3-6-16(7-4-14)30(22,28)29/h2-7,10-12H,8-9H2,1H3,(H2,22,28,29)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFHPFKJKHHTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.